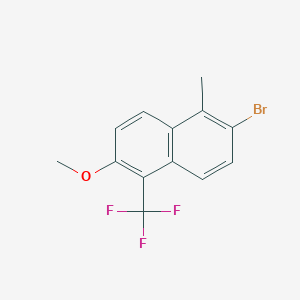

2-Bromo-6-methoxy-1-methyl-5-(trifluoromethyl)naphthalene

Description

2-Bromo-6-methoxy-1-methyl-5-(trifluoromethyl)naphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene core substituted with bromine (position 2), methoxy (position 6), methyl (position 1), and trifluoromethyl (position 5) groups. The methyl and methoxy groups contribute steric and electronic modulation, respectively, making this compound a versatile intermediate in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

2-bromo-6-methoxy-1-methyl-5-(trifluoromethyl)naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrF3O/c1-7-8-4-6-11(18-2)12(13(15,16)17)9(8)3-5-10(7)14/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXZLUSAZARKOQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=CC(=C2C(F)(F)F)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methoxy-1-methyl-5-(trifluoromethyl)naphthalene typically involves multiple steps, each introducing different functional groups. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction remains a cornerstone in the synthesis of complex organic molecules, including those with multiple functional groups like this compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methoxy-1-methyl-5-(trifluoromethyl)naphthalene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The methoxy and methyl groups can participate in oxidation and reduction reactions under appropriate conditions.

Electrophilic Aromatic Substitution: The trifluoromethyl group can influence the reactivity of the aromatic ring towards electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. Conditions vary depending on the specific reaction but often involve catalysts such as palladium in the case of Suzuki–Miyaura coupling .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Anti-inflammatory Agents

2-Bromo-6-methoxy-1-methyl-5-(trifluoromethyl)naphthalene serves as a crucial intermediate in the synthesis of several anti-inflammatory drugs, including:

- Naproxen : A widely used nonsteroidal anti-inflammatory drug (NSAID) that alleviates pain and inflammation.

- Nabumetone : Another NSAID that is effective for treating arthritis and other inflammatory conditions.

The synthesis typically involves the Heck reaction, where this compound is utilized to form key intermediates necessary for the production of these pharmaceuticals .

2. Cancer Research

Recent studies indicate that this compound may have potential applications in cancer research. The compound exhibits properties that could inhibit tyrosine-protein kinases, which are critical in cancer cell signaling pathways. In vitro studies have shown promising results regarding its anti-cancer activity, suggesting it may serve as a lead compound for further drug development .

Case Study 1: Synthesis of Naproxen

In a study focused on the synthesis of Naproxen, researchers utilized this compound as an intermediate. The process involved bromination and subsequent reactions leading to the formation of Naproxen, demonstrating the compound's utility in pharmaceutical manufacturing .

Case Study 2: Inhibition of Cancer Cell Growth

A research team investigated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability, suggesting that the compound could be further explored as a potential anti-cancer agent .

Mechanism of Action

The mechanism of action for 2-Bromo-6-methoxy-1-methyl-5-(trifluoromethyl)naphthalene depends on its specific application. In chemical reactions, the functional groups play a crucial role in determining reactivity and interaction with other molecules. For example, the electron-withdrawing trifluoromethyl group can stabilize negative charges, influencing the compound’s behavior in various reactions .

Comparison with Similar Compounds

(E)-6-Bromo-2-methoxy-1-(1-(2-(prop-1-en-2-yl)-5-(trifluoromethyl)phenyl)buta-1,3-dien-1-yl)naphthalene ((E)-1j)

- Structure : Features bromine at position 6, methoxy at position 2, and trifluoromethyl at position 5 on the naphthalene core, with additional alkenyl substituents.

- Key Differences : The altered positions of bromine and methoxy groups (vs. the target compound) significantly affect electronic distribution. The extended conjugated system in (E)-1j enhances its utility in materials chemistry, particularly in atroposelective synthesis .

- Synthesis : Prepared via alkene metathesis with allylMgBr and Burgess reagent, highlighting the role of steric hindrance in regioselectivity .

2-Acetyl-5-Bromo-6-Methoxynaphthalene

- Structure : Bromine at position 5, methoxy at 6, and acetyl at position 2.

- Key Differences : The acetyl group (electron-withdrawing) replaces the methyl and trifluoromethyl groups in the target compound, reducing steric bulk but increasing electrophilicity at the acetyl site. This compound is commonly used as a precursor in photoresist materials .

Functional Group Analogs

(S)-5-Bromo-6-methoxy-α-methylnaphthalene-1-acetic Acid

- Structure : Bromine at position 5, methoxy at 6, and a chiral acetic acid group at position 1.

- Key Differences : The carboxylic acid moiety enables biological activity, as seen in its structural similarity to NSAIDs like Naproxen. The absence of a trifluoromethyl group reduces metabolic stability compared to the target compound .

Perfluorinated Naphthalenes (e.g., octafluoronaphthalene)

- Structure : Fully fluorinated naphthalene cores.

- Key Differences : Extensive fluorination increases thermal and chemical stability but reduces reactivity toward electrophilic substitution. The target compound’s single trifluoromethyl group balances stability with synthetic versatility .

Comparative Data Table

Biological Activity

2-Bromo-6-methoxy-1-methyl-5-(trifluoromethyl)naphthalene (CAS: 122670-67-1) is a synthetic organic compound with a complex structure that includes a trifluoromethyl group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development. The trifluoromethyl group is known to enhance the pharmacological properties of various compounds, making them more effective as therapeutic agents.

The molecular formula of this compound is , with a molar mass of 319.12 g/mol. Its structural features contribute to its biological activity, particularly its ability to interact with biological targets.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

- Anti-inflammatory Effects : Similar compounds have been noted for their anti-inflammatory properties, which can be attributed to their ability to inhibit certain enzyme pathways involved in inflammation.

- Cancer Research : The compound is being investigated for its potential use in cancer research, particularly as an inhibitor of tyrosine-protein kinases, which are crucial in cancer cell signaling pathways.

- Molecular Docking Studies : In silico studies suggest that this compound shows low interaction energy with specific protein targets, indicating strong binding affinity and potential efficacy as a therapeutic agent.

Case Studies and Experimental Data

-

Anti-inflammatory Activity :

- A study reported that derivatives of brominated naphthalenes exhibit significant anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .

- Molecular docking simulations indicated that this compound has a favorable binding profile with COX enzymes, suggesting its potential as an anti-inflammatory agent .

-

Tyrosine Kinase Inhibition :

- The compound was evaluated for its inhibitory effects on tyrosine kinases, which play a crucial role in cancer progression. Results showed promising inhibition rates, supporting further investigation into its use as an anticancer drug .

- Specific docking studies revealed that the compound could effectively bind to the active sites of key tyrosine kinases involved in cancer signaling pathways .

-

Trifluoromethyl Group Influence :

- The presence of the trifluoromethyl group significantly enhances the biological activity of the compound. Studies indicate that this group increases lipophilicity and metabolic stability, leading to improved pharmacokinetic properties .

- Comparative studies with non-fluorinated analogs demonstrated that the trifluoromethyl substitution can enhance potency by several folds against various biological targets .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 319.12 g/mol |

| Anti-inflammatory Activity | Significant inhibition of COX enzymes |

| Tyrosine Kinase Inhibition | Promising inhibition rates |

| Trifluoromethyl Group Influence | Enhanced potency and stability |

Q & A

Q. What experimental design considerations are critical for assessing the acute toxicity of 2-Bromo-6-methoxy-1-methyl-5-(trifluoromethyl)naphthalene in animal models?

- Methodological Answer : Use a randomized controlled trial (RCT) design with dose escalation to minimize bias. Administer the compound via inhalation, oral, or dermal routes, depending on exposure scenarios. Include control groups (vehicle-only) and monitor systemic effects (e.g., respiratory, hepatic, renal) at intervals (e.g., 24h, 48h, 7d). Follow risk-of-bias assessment criteria from Table C-7, such as dose randomization and allocation concealment . Use histopathology and biomarker analysis (e.g., liver enzymes, oxidative stress markers) to confirm toxicity.

Q. How can conflicting data on the environmental persistence of halogenated naphthalenes be resolved?

- Methodological Answer : Conduct comparative degradation studies under controlled conditions (pH, UV exposure, microbial activity) to isolate variables. For example, analyze hydrolysis rates of the bromine and trifluoromethyl groups using LC-MS. Cross-validate findings with computational models (e.g., EPI Suite) to predict half-lives in air/water/soil. Reconcile discrepancies by evaluating study parameters (e.g., temperature, matrix effects) as outlined in Table B-1 .

Q. What strategies are recommended for synthesizing this compound with high regioselectivity?

- Methodological Answer : Optimize Friedel-Crafts alkylation or Suzuki coupling for the naphthalene backbone. Use directing groups (e.g., methoxy) to control bromination at the 2-position. For trifluoromethylation, employ Umemoto’s reagent or photoredox catalysis. Monitor reaction progress via NMR (e.g., F NMR) and purify intermediates via column chromatography. Reference synthetic protocols for analogous halogenated naphthalenes in evidence .

Advanced Research Questions

Q. How can mechanistic studies elucidate the metabolic pathways of this compound in hepatic microsomes?

- Methodological Answer : Incubate the compound with human or rat liver microsomes and NADPH. Use high-resolution mass spectrometry (HRMS) to identify phase I metabolites (e.g., hydroxylation, demethylation) and phase II conjugates (e.g., glucuronides). Inhibit specific CYP450 isoforms (e.g., CYP3A4, CYP2E1) to pinpoint metabolic routes. Compare results with computational docking studies (e.g., AutoDock) to predict binding affinities to CYP active sites .

Q. What computational approaches are effective in predicting the endocrine-disrupting potential of this compound?

- Methodological Answer : Apply molecular dynamics simulations to assess interactions with nuclear receptors (e.g., estrogen receptor α, androgen receptor). Use QSAR models trained on halogenated PAHs to estimate binding energies. Validate predictions using in vitro reporter gene assays (e.g., ER-CALUX). Cross-reference with toxicogenomics databases (e.g., ToxCast) for endocrine-related gene expression profiles .

Q. How should researchers address data gaps in the chronic exposure risks of this compound for occupational settings?

- Methodological Answer : Design longitudinal cohort studies with biomonitoring (e.g., urinary metabolites, blood adducts) in workers handling the compound. Use PBPK modeling to extrapolate animal toxicity data to humans. Prioritize endpoints from Table B-1, such as hematological or renal effects, and apply ATSDR’s data-need framework (Section 6.2) to identify critical gaps . Supplement with in vitro 3D organoid models to study long-term cellular responses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.